![molecular formula C7H12O B2980206 2-{双环[1.1.1]戊烷-1-基}乙醇 CAS No. 2091785-54-3](/img/structure/B2980206.png)

2-{双环[1.1.1]戊烷-1-基}乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

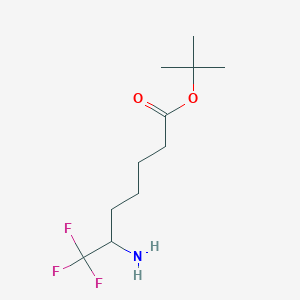

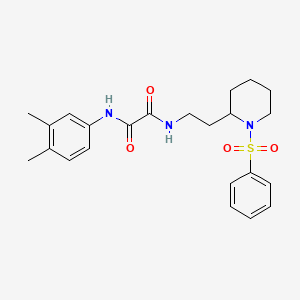

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is an organic compound with the CAS Number: 2091785-54-3 . It has a molecular weight of 112.17 . The IUPAC name for this compound is 2-(bicyclo[1.1.1]pentan-1-yl)ethan-1-ol . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol and its derivatives is a complex process. The parent compound, bicyclo[1.1.1]pentan-2-ol, has been most efficiently accessed through Baeyer–Villiger oxidation of mixed ketones .Molecular Structure Analysis

The molecular structure of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol consists of a bicyclo[1.1.1]pentane core with an ethan-1-ol group attached . The bicyclo[1.1.1]pentane core is a highly strained molecule consisting of three rings of four carbon atoms each .Physical And Chemical Properties Analysis

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .科学研究应用

Molecular Rods and Rotors

Bicyclo[1.1.1]pentane derivatives, including 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol , have been utilized as molecular rods and rotors in materials science. These compounds serve as rigid, linear components in the construction of complex molecular architectures, enabling precise control over spatial arrangement and movement within molecular systems .

Supramolecular Linker Units

In supramolecular chemistry, these derivatives act as linker units due to their unique structural properties. They facilitate the formation of larger supramolecular assemblies by connecting individual molecular components into well-defined networks .

Liquid Crystals

The rigid and defined shape of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol makes it suitable for use in liquid crystal technology, where it can contribute to the stability and performance of liquid crystal displays (LCDs) .

FRET Sensors

Fluorescence resonance energy transfer (FRET) sensors benefit from the incorporation of bicyclo[1.1.1]pentane derivatives due to their ability to maintain structural integrity and facilitate energy transfer between fluorescent molecules .

Metal–Organic Frameworks (MOFs)

These derivatives are also applied in the development of metal–organic frameworks, where they can act as organic linkers to connect metal ions or clusters, leading to porous materials with potential applications in gas storage, separation, and catalysis .

Bioisosteres in Medicinal Chemistry

In medicinal chemistry, bicyclo[1.1.1]pentane derivatives are used as bioisosteres, particularly as replacements for para-disubstituted benzene rings in pharmacophores, enhancing drug properties such as potency, selectivity, and metabolic stability .

Synthesis of Biologically-Relevant Targets

The compound’s functional group tolerance and broad substrate scope make it applicable to the synthesis of biologically-relevant targets like peptides, nucleosides, and pharmaceuticals, offering new avenues for drug development .

Material Science Applications

Lastly, its application extends to material science where its unique properties are harnessed in creating advanced materials with specific mechanical and chemical properties for various industrial uses .

安全和危害

The safety information for 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol indicates that it is associated with several hazards. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its potential hazards . Hazard statements include H227, H315, H319, and H335 , which correspond to flammable liquid, skin irritation, serious eye irritation, and respiratory irritation, respectively .

未来方向

The future directions for the study and application of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol and related compounds are promising. The difficulty in their large-scale preparation is still a problem, but recent reports suggest practical general reactions that give bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light . This could ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

作用机制

Target of Action

BCP derivatives have been used in drug discovery as bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes The specific targets of “2-{Bicyclo[11

Mode of Action

The mode of action of BCP derivatives generally involves their ability to add three-dimensional character and saturation to compounds . This can increase the fraction of sp3-hybridised carbon atoms in a drug molecule, making a lead oral drug compound “more developable” and correlating positively with clinical success .

Biochemical Pathways

The specific biochemical pathways affected by “2-{Bicyclo[11Bcp derivatives have been found to increase or equal solubility, potency, and metabolic stability of lead compounds .

Pharmacokinetics

The ADME properties of “2-{Bicyclo[11Bcp derivatives have been found to increase the solubility and potency of a medicine, which can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation .

Result of Action

The molecular and cellular effects of “2-{Bicyclo[11Bcp derivatives have been found to decrease non-specific binding of lead compounds .

属性

IUPAC Name |

2-(1-bicyclo[1.1.1]pentanyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-2-1-7-3-6(4-7)5-7/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLOGNYOSMKLMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2980125.png)

![2-[(1-Ethylpyrazol-4-yl)-[(5-methylpyridin-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2980126.png)

![5-{3-[(4-Chlorophenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2980127.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2980135.png)

![4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane](/img/structure/B2980137.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2980138.png)

![Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2980140.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2980142.png)